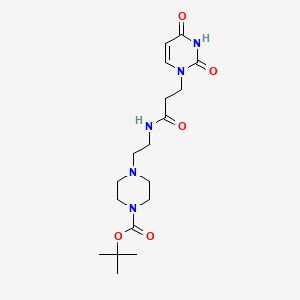
tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is a complex organic compound used primarily in biochemical and pharmaceutical research. This compound's intricate structure contributes to its unique properties and interactions within various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process that typically involves the protection of functional groups, coupling reactions, and deprotection steps. The synthesis may start with piperazine derivatives and then introduce tert-butyl and 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl groups through careful manipulation of reagents and conditions.
Industrial Production Methods: Large-scale production of this compound requires optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions including:
Oxidation
Reduction
Nucleophilic substitution
Common Reagents and Conditions: The typical reagents used in these reactions include strong oxidizing and reducing agents, nucleophiles, and protective groups. The reactions often require precise control of temperature, pH, and solvent to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, the compound can be transformed into various derivatives. For example, oxidation may lead to carboxylic acids, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s utility in different applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate has significant applications in:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. These interactions typically involve the binding of the compound to the active site or allosteric sites, modulating the function of the target molecules. The pathways involved can include inhibition or activation of enzymatic activity, altering cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other piperazine derivatives, tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is unique due to its combination of functional groups which confer specific reactivity and biological activity. Similar compounds include:
Piperazine-1-carboxylate derivatives
Dioxo-dihydropyrimidinyl-containing compounds
Tert-butyl-substituted molecules
Each of these compounds has distinct properties that make them suitable for various applications, but this compound stands out due to its multifaceted utility in scientific research.
Happy reading! Hopefully, this deep dive sparks some interest
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O5/c1-18(2,3)28-17(27)23-12-10-21(11-13-23)9-6-19-14(24)4-7-22-8-5-15(25)20-16(22)26/h5,8H,4,6-7,9-13H2,1-3H3,(H,19,24)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQFBZTSWZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














